2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(methylthio)phenyl)acetamide
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Overview
Description
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(methylthio)phenyl)acetamide is an organic compound with diverse applications across various scientific fields. With a unique structure, this compound is characterized by its pyridazinone and cyclopropyl moieties. These structural features contribute to its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(methylthio)phenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone ring, followed by the introduction of the cyclopropyl group. The final steps involve acylation to introduce the N-(4-(methylthio)phenyl)acetamide moiety.
Industrial Production Methods: Industrial synthesis of this compound can scale up through optimizing reaction conditions, such as temperature, solvent, and catalysts. Techniques like continuous flow synthesis may be employed to enhance yield and purity, ensuring cost-effective production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the cyclopropyl group, forming cyclopropyl ketones or alcohols.
Reduction: Reductive reactions can target the pyridazinone ring, potentially converting it into pyridazines.
Substitution: The aromatic rings in the structure can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO₄ (potassium permanganate).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Conditions often involve halogenating reagents, acids, or bases depending on the desired transformation.
Major Products:
Oxidation: Cyclopropyl ketones, alcohols.
Reduction: Pyridazines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry: This compound can act as a precursor in synthesizing other complex molecules due to its reactive functional groups.
Biology: In biological studies, it can serve as a potential lead compound in drug development for targeting specific enzymes or receptors.
Medicine: Research on its pharmacological properties suggests possible applications in treating certain medical conditions, including inflammatory diseases.
Industry: Its use in material science includes applications in creating novel polymers and advanced materials due to its unique structural properties.
Mechanism of Action
Mechanism: The compound's mechanism of action in biological systems can involve binding to specific molecular targets such as enzymes or receptors, modulating their activity. Its structural motifs allow for interactions at the active site of these targets, influencing biochemical pathways.
Molecular Targets and Pathways:
Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.
Receptors: Binding to receptors can trigger or block signaling pathways, affecting cellular responses.
Comparison with Similar Compounds
2-(2-oxopyridazin-1(2H)-yl)acetamide
4-(methylthio)phenylacetic acid derivatives
Cyclopropyl-substituted pyridazinone compounds
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-22-13-6-4-12(5-7-13)17-15(20)10-19-16(21)9-8-14(18-19)11-2-3-11/h4-9,11H,2-3,10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWKOTWCGBPBIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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